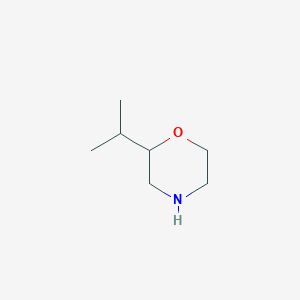

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

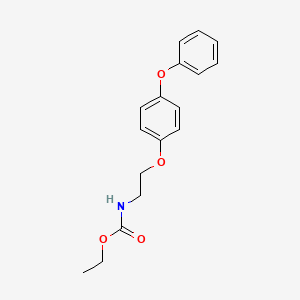

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in the industry or research might also be mentioned.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound.Wissenschaftliche Forschungsanwendungen

Pyrimidine Chemistry and Complex Formation

Pyrimidine derivatives, including structures similar to 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione, have been scrutinized for their fascinating variability in chemistry and properties. Studies have summarized the preparation procedures, properties, and complex formation capabilities of these compounds, highlighting their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

Research into the pyranopyrimidine core, closely related to the compound , underscores its significance as a key precursor in medicinal and pharmaceutical industries. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, facilitated by hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, etc.), showcases the broad applicability and potential of these structures in creating lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Inhibitory Effects on DPP IV

The compound's structural relatives are explored as inhibitors of dipeptidyl peptidase IV (DPP IV), illustrating their potential in treating type 2 diabetes mellitus through the inhibition of GLP-1 and GIP degradation. Such studies highlight the intense research into new DPP IV inhibitors, given the significant role of this enzyme in glucose metabolism (Mendieta, Tarragó, & Giralt, 2011).

Anti-inflammatory Activities

Pyrimidine derivatives demonstrate a broad range of pharmacological effects, including anti-inflammatory properties. The review of recent developments in the synthesis and anti-inflammatory effects of these compounds points to their significant potential in medicinal chemistry. The inhibitory effects against key inflammatory mediators underline the importance of pyrimidines in drug development (Rashid et al., 2021).

Structural Activity Relationships

Further exploration into the structure-activity relationships of pyrimidine derivatives showcases their versatility in exhibiting antimicrobial, anticancer, antitubercular, and other biological activities. Such studies provide valuable insights for designing new compounds with enhanced pharmacological profiles (Natarajan et al., 2022).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with the compound.

Zukünftige Richtungen

This involves discussing potential future research directions or applications of the compound.

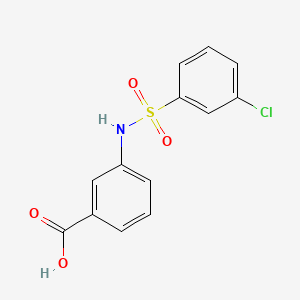

Eigenschaften

CAS-Nummer |

790232-28-9 |

|---|---|

Produktname |

6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione |

Molekularformel |

C10H16N4O2 |

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16) |

InChI-Schlüssel |

ABFVQIXFKQQEOF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |

Kanonische SMILES |

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethenylbenzo[b]thiophene](/img/structure/B3429910.png)

![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)

![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)

![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)

![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)